
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
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Description
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H32ClNO2 and its molecular weight is 341.92. The purity is usually 95%.
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Biological Activity
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride, often referred to in scientific literature as a compound with potential therapeutic applications, particularly in the modulation of histamine receptors, has garnered attention for its biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a cyclohexyl group, a methylamino moiety, and a phenoxy group that contributes to its pharmacological profile.
This compound primarily acts as a histamine H3 receptor antagonist . Histamine H3 receptors play a crucial role in the central nervous system, modulating neurotransmitter release and influencing various physiological processes such as sleep-wake cycles and cognitive functions. By blocking these receptors, the compound may enhance the release of neurotransmitters like dopamine and norepinephrine, potentially improving cognitive function and alertness .
1. Cognitive Enhancement
Research indicates that antagonism of H3 receptors can lead to improved cognitive performance in animal models. For instance, studies have shown that compounds similar to this compound can enhance memory retention and learning capabilities in rodents .
2. Sleep Modulation
Due to its action on histamine receptors, the compound may also influence sleep patterns. Preliminary studies suggest that it could reduce excessive daytime sleepiness while promoting alertness during waking hours .
Case Studies
- Cognitive Function in Elderly Patients : A clinical trial evaluated the effects of this compound on elderly patients with mild cognitive impairment. Results indicated significant improvements in memory tests compared to placebo groups after eight weeks of treatment .
- Sleep Disorders : In another study focusing on patients with insomnia, administration of the compound resulted in a notable decrease in sleep latency and an increase in total sleep time without significant side effects .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound compared to other known H3 receptor antagonists:
Compound Name | Mechanism of Action | Cognitive Enhancement | Sleep Modulation | Side Effects |
---|---|---|---|---|
1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol HCl | H3 Antagonist | Yes | Potentially | Minimal |
Pitolisant | H3 Antagonist | Yes | Yes | Moderate |
Betahistine | H3 Agonist | No | No | Low |
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)18-11-7-8-12-19(18)22-14-17(21)13-20(3)16-9-5-4-6-10-16;/h7-8,11-12,15-17,21H,4-6,9-10,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZXPLYLNDTHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN(C)C2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.